"2-(Aminooxy)-n-methylacetamide" structure and properties
"2-(Aminooxy)-n-methylacetamide" structure and properties
Title: 2-(Aminooxy)-N-methylacetamide: Structural Dynamics, Oxime Ligation Kinetics, and Bioconjugation Workflows Document Type: Technical Whitepaper & Application Guide Target Audience: Bioconjugation Chemists, Protein Engineers, and ADC Developers
Executive Summary
The development of site-specific biotherapeutics relies heavily on bioorthogonal chemistry that can proceed under mild, aqueous conditions without disrupting protein folding. 2-(Aminooxy)-N-methylacetamide (CAS No.: 157128-61-5, as the hydrochloride salt) has emerged as a premier bifunctional building block in this domain[1]. Featuring a highly nucleophilic aminooxy group paired with a neutral, hydrophilic acetamide tail, this compound is engineered for the rapid, chemoselective formation of oxime bonds with aldehydes and ketones[2]. This whitepaper dissects the physicochemical causality behind its reactivity, details its application in Antibody-Drug Conjugates (ADCs) and peptoid synthesis, and provides validated, step-by-step protocols for its use.
Structural & Physicochemical Profiling
The utility of 2-(aminooxy)-N-methylacetamide ( C3H8N2O2 ; MW: 140.57 g/mol for the HCl salt[1]) stems from the deliberate pairing of two distinct chemical moieties:
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The Aminooxy Terminus ( −O−NH2 ): Unlike standard primary amines (pKa ~9-10), the aminooxy group possesses a significantly lower pKa (typically ~4.5–5.0). This is driven by the electronegative oxygen atom adjacent to the nitrogen. Furthermore, the unshared electron pairs on the adjacent oxygen create an "alpha-effect," dramatically increasing the nucleophilicity of the nitrogen. This allows the aminooxy group to remain reactive at mildly acidic pH (4.5–6.0), a range where the ϵ -amino groups of native lysine residues are fully protonated and unreactive, ensuring absolute chemoselectivity[3].
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The N-Methylacetamide Core ( −CH2−CO−NH−CH3 ): In bioconjugation, the linker's physicochemical footprint is as critical as the warhead. The N-methylacetamide moiety mimics the native peptide backbone. It is uncharged at physiological pH, highly water-soluble, and resistant to proteolytic cleavage. When used as a capping agent or linker component in ADCs, it prevents the introduction of unwanted positive charges or hydrophobicity, which are known to accelerate the plasma clearance of biotherapeutics.
Mechanistic Causality: The Oxime Ligation Pathway
Aminooxy reagents react with aldehydes or ketones to form stable oxime linkages[3]. While hydrazides also react with carbonyls to form hydrazones, oximes are vastly superior in terms of hydrolytic stability[3]. The resonance contribution from the oxygen atom in the oxime bond increases the double-bond character of the C=N linkage, rendering it highly resistant to hydrolysis in systemic circulation.
The Role of Aniline Catalysis
While oxime ligation is spontaneous, the uncatalyzed reaction can be kinetically slow at low micromolar protein concentrations. To bypass this kinetic bottleneck, aniline is introduced as a nucleophilic catalyst[3].
The Causality: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base (anilinium ion). This intermediate is highly electrophilic—much more so than the native aldehyde. The alpha-effect nucleophile (2-(aminooxy)-N-methylacetamide) then executes a rapid transimination on the Schiff base, permanently displacing the aniline and forming the irreversible oxime bond.
Figure 1: Mechanistic pathway of aniline-catalyzed oxime ligation.
Quantitative Data: Ligation Handle Comparison
To justify the selection of aminooxy-based linkers over traditional amine or hydrazide chemistries, the following empirical parameters must be considered:
| Feature | Primary Amine | Hydrazide | Aminooxy (e.g., 2-(Aminooxy)-N-methylacetamide) |
| Conjugate Product | Schiff Base (Imine) | Hydrazone | Oxime |
| In Vivo Stability | Highly Unstable (requires reduction) | Moderate (prone to hydrolysis) | Highly Stable [3] |
| Optimal Reaction pH | 7.0 - 9.0 | 4.5 - 6.0 | 4.5 - 6.0 |
| Nucleophilicity | Standard | High (Alpha-effect) | Very High (Alpha-effect) |
| Aniline Acceleration | N/A | Yes | Yes (Up to 400x rate increase) [3] |
Key Applications in Biotherapeutics
Site-Specific Antibody-Drug Conjugates (ADCs)
Traditional stochastic conjugation to native lysines or cysteines results in heterogeneous ADC populations with varying Drug-to-Antibody Ratios (DAR), leading to unpredictable pharmacokinetics[4]. 2-(Aminooxy)-N-methylacetamide derivatives are pivotal in site-specific ADC generation. By enzymatically remodeling the Fc glycans of an antibody to expose terminal sialic acids, followed by mild periodate oxidation, researchers generate reactive aldehydes[3]. The aminooxy linker is then ligated to these specific sites, yielding a homogeneous DAR profile.
Solid-Phase Peptoid Synthesis
In the assembly of complex, branched peptoids or peptide-based vaccines, chemoselective ligation is required to join large fragments. N-Aminooxyacetamide-peptoids react rapidly with aldehyde-peptoids in dilute aqueous solutions (pH 4.5) to yield oxime-linked dimers in near-quantitative yields[5].
Figure 2: Workflow for site-specific ADC generation via glycan oxidation and oxime ligation.
Experimental Workflow: Glycoprotein Oxidation & Aminooxy Ligation
This self-validating protocol utilizes 2-(aminooxy)-N-methylacetamide (or its payload-bearing derivatives) to label a target glycoprotein. The protocol relies on internal quenching to prevent over-oxidation and precise pH control to ensure chemoselectivity.
Phase 1: Mild Periodate Oxidation
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Preparation: Dissolve the target glycoprotein in Oxidation Buffer (0.1 M sodium acetate, pH 5.5) to a concentration of 1–5 mg/mL. Rationale: Mild acidic pH prevents unwanted side reactions and stabilizes the resulting aldehyde.
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Oxidation: Add cold sodium meta-periodate ( NaIO4 ) to a final concentration of 1 mM.
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Incubation: Incubate the mixture in the dark at 4°C for 30 minutes. Rationale: Light exclusion prevents free-radical breakdown of periodate, and low temperature restricts oxidation to vicinal diols (e.g., sialic acid) without cleaving the polypeptide chain.
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Quenching: Add ethylene glycol to a final concentration of 100 mM[3]. Incubate for 10 minutes at room temperature. Rationale: Ethylene glycol contains vicinal diols that rapidly consume unreacted periodate, halting the oxidation process[3].
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Purification: Remove the quenched periodate and ethylene glycol using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Ligation Buffer (0.1 M sodium acetate, pH 5.5).
Phase 2: Aniline-Catalyzed Oxime Ligation
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Reagent Addition: To the purified aldehyde-functionalized protein, add 50 molar equivalents of the 2-(aminooxy)-N-methylacetamide reagent[3].
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Catalyst Initiation: Initiate the ligation by adding aniline acetate to a final concentration of 10–50 mM[3]. Rationale: Aniline acts as the nucleophilic catalyst to drive the transimination pathway.
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Incubation: Incubate the reaction mixture for 1–2 hours at room temperature.
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Final Purification: Remove excess aminooxy reagent and aniline via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4). The resulting oxime bond is fully stable under physiological conditions.
References
- EvitaChem - Screening Compounds P75307: 2-(aminooxy)-N-methylacetamide hydrochloride (CAS 157128-61-5).
- Benchchem - 2-(Aminooxy)-N-methylacetamide | High Purity.
- Biotium - Aminooxy Conjugates Product Information.
- Bioconjugate Chemistry (ACS Publications) - Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis.
- Chemical Society Reviews (RSC Publishing) - Site-selective modification strategies in antibody–drug conjugates.
- Taylor & Francis - Site-specific antibody drug conjugates for cancer therapy.
